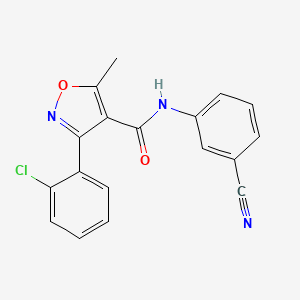

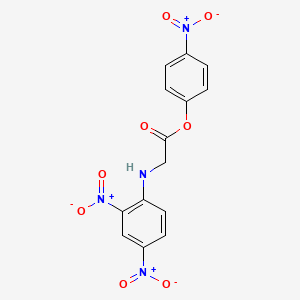

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-nitrophenyl N-(2,4-dinitrophenyl)glycinate” is a chemical compound with the molecular formula C14H10N4O8 . It is not intended for human or veterinary use and is used for research purposes.

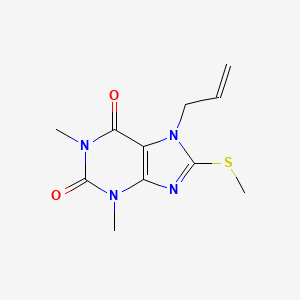

Molecular Structure Analysis

The molecular structure of “4-nitrophenyl N-(2,4-dinitrophenyl)glycinate” consists of 14 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 8 oxygen atoms . The average mass is 362.251 Da, and the monoisotopic mass is 362.049866 Da .Aplicaciones Científicas De Investigación

Molecular and Vibrational Structure Analysis

Research on molecular and vibrational structures of nitrophenol compounds, such as DNP, has been conducted to understand their chemical behavior and interactions. For instance, the study by V. Chiș on 2,4-dinitrophenol utilized Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopies alongside quantum chemical calculations to analyze the molecular vibrations and structures. This kind of research is crucial for developing new materials and chemicals with specific properties and applications (Chiș, 2004).

Environmental Remediation

Nitrophenol compounds have been investigated for their potential in environmental remediation, particularly in the degradation of pollutants. Hirooka et al. examined the degradation of 2,4-dinitrophenol by photoautotrophic microorganisms, highlighting a biological approach to removing toxic compounds from industrial wastewater (Hirooka et al., 2006). Such studies are pivotal for developing sustainable and efficient methods for treating contaminated water and soil.

Chemical Synthesis and Catalysis

The synthesis and catalytic applications of nitrophenol derivatives are explored to enhance chemical reactions and processes. For example, Ramu et al. investigated the use of metal ferrites for the catalytic removal of nitro-organic pollutants, including 2,4-dinitrophenol. The study demonstrated the effectiveness of CuFe2O4 nanoparticles in removing nitro compounds, which could have significant implications for water and wastewater treatment (Ramu et al., 2020).

Analytical Chemistry and Sensor Development

In analytical chemistry, nitrophenol compounds are used for developing sensitive detection methods for environmental pollutants. Nistor et al. presented a selective competitive flow-immunoassay for monitoring 4-nitrophenol, demonstrating the potential for nitrophenol derivatives in creating sensitive and selective sensors for harmful compounds (Nistor et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-(2,4-dinitroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O8/c19-14(26-11-4-1-9(2-5-11)16(20)21)8-15-12-6-3-10(17(22)23)7-13(12)18(24)25/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRWENBLCOOVPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrophenyl N-(2,4-dinitrophenyl)glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2759823.png)

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)

![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2759828.png)

![methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2759829.png)

![2-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2759833.png)

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2759841.png)